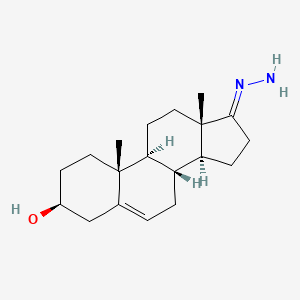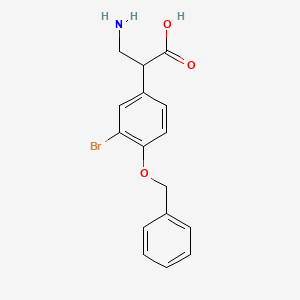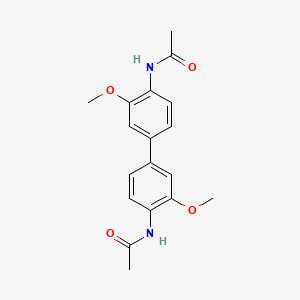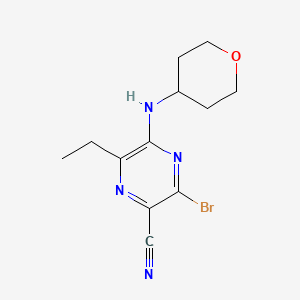
Amine-PEG3-Desthiobiotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Amine-PEG3-Désthiobiotine est un composé qui combine un groupe amine, un espaceur de polyéthylène glycol à trois unités (PEG3) et la désthiobiotine. La désthiobiotine est un analogue sans soufre de la biotine, qui se lie à la streptavidine avec une grande spécificité mais une affinité inférieure à celle de la biotine . Ce composé est largement utilisé dans les applications biochimiques, en particulier dans la purification par affinité et le marquage des protéines.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’Amine-PEG3-Désthiobiotine est synthétisée en conjuguant le groupe amine primaire à des groupes carboxyle sur des matériaux de surface, des peptides ou des protéines en utilisant des agents de réticulation carbodiimide tels que l’EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) . La réaction implique généralement l’activation des groupes carboxyle avec l’EDC, qui réagissent ensuite avec le groupe amine pour former une liaison amide.
Méthodes de production industrielle
La production industrielle de l’Amine-PEG3-Désthiobiotine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle précis des conditions réactionnelles pour assurer un rendement et une pureté élevés. L’utilisation d’équipements de synthèse automatisés et de chromatographie liquide haute performance (HPLC) pour la purification sont des pratiques courantes dans les milieux industriels .
Analyse Des Réactions Chimiques
Types de réactions
L’Amine-PEG3-Désthiobiotine subit principalement des réactions de substitution en raison de la présence du groupe amine. Il peut former des liaisons amide stables avec des acides carboxyliques en présence d’agents de couplage tels que l’EDC .
Réactifs et conditions courants
EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) : Utilisé pour activer les groupes carboxyle afin de réagir avec le groupe amine.
NHS (N-hydroxysuccinimide) : Souvent utilisé en conjonction avec l’EDC pour améliorer l’efficacité de la réaction de couplage.
Principaux produits formés
Le principal produit formé par la réaction de l’Amine-PEG3-Désthiobiotine avec des groupes carboxyle est une liaison amide, ce qui entraîne la conjugaison de la partie désthiobiotine à la molécule cible .
Applications De Recherche Scientifique
L’Amine-PEG3-Désthiobiotine a une large gamme d’applications en recherche scientifique :
Mécanisme D'action
L’Amine-PEG3-Désthiobiotine exerce ses effets en se liant à la streptavidine avec une grande spécificité. L’espaceur PEG3 améliore la solubilité et la stabilité du composé, tandis que la partie désthiobiotine permet une élution facile de la streptavidine dans des conditions douces . Ce mécanisme de liaison est crucial pour son utilisation dans les applications de purification par affinité et de marquage des protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
Amine-PEG4-Désthiobiotine : Similaire à l’Amine-PEG3-Désthiobiotine mais avec un espaceur PEG à quatre unités, offrant des propriétés de solubilité et de stabilité légèrement différentes.
Désthiobiotine-PEG3-Azide : Comporte un groupe azide au lieu d’une amine, utilisé pour les applications de chimie click.
Unicité
L’Amine-PEG3-Désthiobiotine est unique en raison de son espaceur PEG à trois unités, qui offre un équilibre optimal entre la solubilité et la stabilité. Son groupe amine primaire permet une conjugaison polyvalente à diverses biomolécules, ce qui en fait un outil précieux en recherche biochimique .
Propriétés
Formule moléculaire |
C18H36N4O5 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C18H36N4O5/c1-15-16(22-18(24)21-15)5-3-2-4-6-17(23)20-8-10-26-12-14-27-13-11-25-9-7-19/h15-16H,2-14,19H2,1H3,(H,20,23)(H2,21,22,24)/t15-,16+/m0/s1 |
Clé InChI |
RDKKYGNEWXGKMS-JKSUJKDBSA-N |
SMILES isomérique |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829079.png)





![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)





![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)

